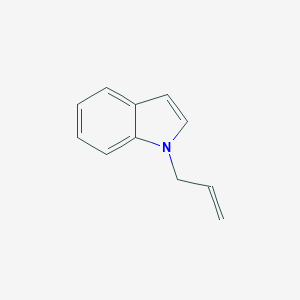
3,6-Phenanthrenedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Phenanthrenedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a polycyclic aromatic compound that contains two cyano groups (-CN) attached to the phenanthrene ring system. This compound has been synthesized using various methods and has shown promising results in several scientific studies.
Mechanism Of Action
The mechanism of action of 3,6-Phenanthrenedicarbonitrile is not well understood. However, it has been suggested that this compound may act as an electron acceptor due to the presence of the cyano groups. This property makes it a potential candidate for use in organic electronics.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3,6-Phenanthrenedicarbonitrile. However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3,6-Phenanthrenedicarbonitrile in lab experiments is its high purity and stability. This compound is easily synthesized and can be purified using standard techniques. However, one of the limitations is its low solubility in common solvents, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of 3,6-Phenanthrenedicarbonitrile in scientific research. One direction is the development of new organic semiconductors based on this compound for use in organic electronics. Another direction is the exploration of its potential as a catalyst in organic reactions. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3,6-Phenanthrenedicarbonitrile is a unique chemical compound that has shown potential applications in various scientific research fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in scientific research.
Synthesis Methods
The synthesis of 3,6-Phenanthrenedicarbonitrile has been achieved through several methods. One of the most common methods is the reaction between 9-bromo-phenanthrene and potassium cyanide in the presence of copper(I) iodide. Another method involves the reaction of 9-bromo-phenanthrene with sodium cyanide in the presence of copper(I) iodide and N,N-dimethylformamide. These methods have yielded high yields of 3,6-Phenanthrenedicarbonitrile and have been used in various scientific studies.
Scientific Research Applications
3,6-Phenanthrenedicarbonitrile has shown potential applications in various scientific research fields. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which have shown potential in the development of organic electronic devices such as organic solar cells and organic light-emitting diodes.
properties
CAS RN |
18930-78-4 |
|---|---|
Product Name |
3,6-Phenanthrenedicarbonitrile |
Molecular Formula |
C16H8N2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
phenanthrene-3,6-dicarbonitrile |
InChI |
InChI=1S/C16H8N2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H |
InChI Key |
WVGPDBFDFCNBLH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C#N)C3=C1C=CC(=C3)C#N |
synonyms |
3,6-Phenanthrenedicarbonitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



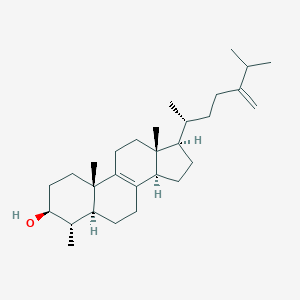
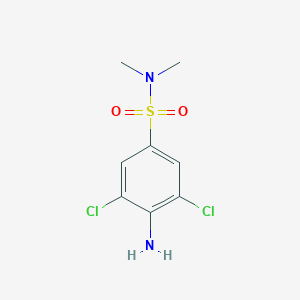
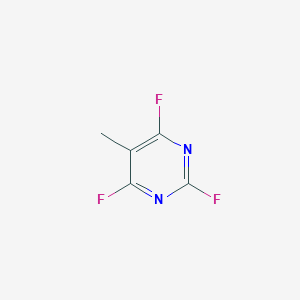
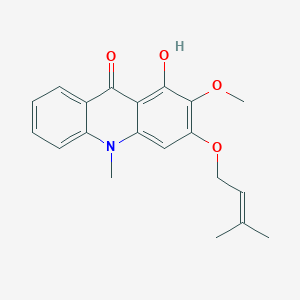


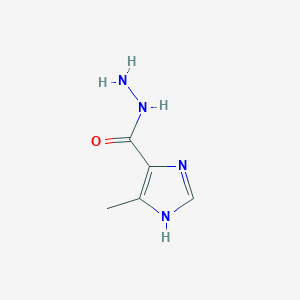




![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)
![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)
